molecular formula C5H8F3NO3 B13197470 (3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid

(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid

Katalognummer: B13197470
Molekulargewicht: 187.12 g/mol
InChI-Schlüssel: XFKCTRPAIFFYRO-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the use of trifluoroacetimidoyl halides, which serve as potent trifluoromethyl synthons. These halides can undergo coupling and annulation reactions to form the desired trifluoromethyl-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods. For instance, the enzymatic preparation of ®-3-amino-4-aryl-butanoic acid derivatives has been reported, which could be adapted for the synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a trifluoromethyl ketone, while reduction of the amino group may produce a trifluoromethyl amine.

Wissenschaftliche Forschungsanwendungen

(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and metabolic stability. This interaction can modulate various biochemical pathways, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid is unique due to its specific chiral configuration and the presence of both an amino and a hydroxyl group. This combination of functional groups, along with the trifluoromethyl moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C5H8F3NO3

Molekulargewicht

187.12 g/mol

IUPAC-Name

(3R)-3-(aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C5H8F3NO3/c6-5(7,8)4(12,2-9)1-3(10)11/h12H,1-2,9H2,(H,10,11)/t4-/m1/s1

InChI-Schlüssel

XFKCTRPAIFFYRO-SCSAIBSYSA-N

Isomerische SMILES

C(C(=O)O)[C@@](CN)(C(F)(F)F)O

Kanonische SMILES

C(C(=O)O)C(CN)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.